molecular formula C17H16ClN5O2S B2508371 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 781654-63-5

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2508371
CAS No.: 781654-63-5
M. Wt: 389.86
InChI Key: MBGLWMJJQALTDL-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . It is also related to Acetamide, N-(4-chlorophenyl)- and Acetamide, N-(4-methoxyphenyl)-2-methoxy- .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its related compounds. For instance, the compound shares similarities with 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and Acetamide, N-(4-chlorophenyl)- .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its related compounds. For instance, 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a melting point of 245-249 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The synthesis of related compounds involves complex chemical processes, often targeting the creation of molecules with potential antimicrobial properties. For example, the synthesis of formazans from a Mannich base as antimicrobial agents indicates a methodological approach to developing compounds with antimicrobial efficacy (Sah, Bidawat, Seth, & Gharu, 2014).

Herbicide and Safener Synthesis

  • The chemical synthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides showcases another application. These compounds are essential for agricultural applications, particularly in controlling unwanted vegetation and enhancing the efficacy of herbicides (Latli & Casida, 1995).

Alkylation and Amino(hydroxy)methylation

  • Reactions involving 1,2,4-triazole-3-thiols demonstrate the versatility of related compounds in chemical synthesis, producing new 3-sulfanyl-1,2,4-triazoles. Such reactions highlight the foundational chemistry that could be applied to the synthesis and modification of the compound , enabling the development of new materials with potential pharmacological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Enzyme Inhibition Studies

  • Compounds synthesized from related chemical structures have been screened against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in treating conditions like Alzheimer's disease. This research avenue suggests that compounds with similar structures could be explored for their enzyme inhibition capabilities, offering insights into their potential use in drug development (Rehman et al., 2013).

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGLWMJJQALTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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